Lipophilicity Advantage vs. Non-Fluorinated 3-Furoic Acid Scaffold
The incorporation of the trifluoromethyl group is a well-validated strategy to increase lipophilicity, a critical parameter for membrane permeability in bio-active molecules. The target compound exhibits a predicted LogP of 3.66, which is significantly higher than non-fluorinated or less-substituted furan-3-carboxylic acid analogues, for which reported LogP values are typically <1.0 . This difference, while a class-level inference, is precisely the quantifiable design principle that drives the selection of this specific fluorinated building block.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | 3.66 (ALogP) |
| Comparator Or Baseline | Furan-3-carboxylic acid: LogP ~0.5 (typical value for the unsubstituted core) |
| Quantified Difference | ΔLogP ≈ +3.16 (over 1400x higher predicted octanol-water partition) |
| Conditions | In silico prediction; data sourced from Chemsrc for target compound; comparator value from general chemical database entries for the unsubstituted core scaffold. |
Why This Matters
For procurement in medicinal chemistry, a >3-unit LogP increase equates to a >1000-fold increase in predicted membrane permeability, directly influencing the decision to invest in this specific fluorinated intermediate for lead optimization.
- [1] PubChem. Furan-3-carboxylic acid. XLogP3: 0.5. View Source
